molecular formula C17H16N2O2 B2744409 3-{[1,1'-biphenyl]-2-yloxy}-N-(cyanomethyl)propanamide CAS No. 2094224-79-8

3-{[1,1'-biphenyl]-2-yloxy}-N-(cyanomethyl)propanamide

Cat. No.: B2744409
CAS No.: 2094224-79-8
M. Wt: 280.327
InChI Key: BSRWJAJMKKFVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1,1’-biphenyl]-2-yloxy}-N-(cyanomethyl)propanamide is an organic compound that features a biphenyl group linked to a propanamide moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1,1’-biphenyl]-2-yloxy}-N-(cyanomethyl)propanamide typically involves the reaction of 2-bromobiphenyl with 3-hydroxypropanenitrile in the presence of a base to form the ether linkage. This intermediate is then reacted with a suitable amine to form the final propanamide compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-{[1,1’-biphenyl]-2-yloxy}-N-(cyanomethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions to form the corresponding alcohol and biphenyl derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Oxidation: Biphenyl ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Alcohols and biphenyl derivatives.

Scientific Research Applications

3-{[1,1’-biphenyl]-2-yloxy}-N-(cyanomethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[1,1’-biphenyl]-2-yloxy}-N-(cyanomethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1,1’-biphenyl]-2-yloxy}-N-(methyl)propanamide
  • 3-{[1,1’-biphenyl]-2-yloxy}-N-(ethyl)propanamide
  • 3-{[1,1’-biphenyl]-2-yloxy}-N-(propyl)propanamide

Uniqueness

3-{[1,1’-biphenyl]-2-yloxy}-N-(cyanomethyl)propanamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where the nitrile functionality is crucial .

Properties

IUPAC Name

N-(cyanomethyl)-3-(2-phenylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c18-11-12-19-17(20)10-13-21-16-9-5-4-8-15(16)14-6-2-1-3-7-14/h1-9H,10,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRWJAJMKKFVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.